5-methyl-6-phenyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. Researchers have reported successful methods for its preparation. One notable approach includes the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The newly synthesized compounds are characterized based on spectral data, elemental analyses, and alternative synthetic routes .
Scientific Research Applications
Hybrid Catalysts in Synthesis
Hybrid catalysts play a crucial role in synthesizing pyranopyrimidine scaffolds, including derivatives of "5-methyl-6-phenyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one." These catalysts, ranging from organocatalysts to nanocatalysts, facilitate the synthesis of pyrano[2,3-d]pyrimidine scaffolds, highlighting the importance of such compounds in medicinal and pharmaceutical industries due to their bioavailability and synthetic applications (Parmar, Vala, & Patel, 2023).
Fluorinated Pyrimidines in Medicine
Fluorinated pyrimidines, including 5-fluorouracil, a well-known compound in this class, are pivotal in cancer treatment, showcasing the broader relevance of pyrimidine derivatives in personalized medicine. These compounds' synthesis, including isotope incorporation for studying metabolism and biodistribution, underscores their significance in therapeutic applications and mechanistic studies in nucleic acid dynamics (Gmeiner, 2020).
Inhibitors Design
The design of inhibitors using pyrimidine scaffolds, such as for p38α MAP kinase, demonstrates the chemical's utility in developing selective inhibitors for inflammatory cytokine release. These inhibitors, designed through extensive structural analysis and synthesis, highlight the compound's potential in targeting specific biochemical pathways (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
DNA Methyltransferase Inhibitors
Pyrimidine derivatives play a role in epigenetic regulation through DNA methyltransferase inhibitors, demonstrating their application in restoring suppressor gene expression and exerting antitumor effects. This area of research reveals the compound's potential in modulating genetic expression patterns, particularly in cancer therapy (Goffin & Eisenhauer, 2002).
Optoelectronic Materials
The synthesis of pyrimidoquinolines and their thio analogues from barbituric acids, including pyrimidine derivatives, showcases their application in developing new materials with significant therapeutic importance. This synthesis pathway opens avenues for creating biologically active compounds with potential utility in various scientific and industrial applications (Nandha Kumar, Suresh, Mythili, & Mohan, 2001).
properties
IUPAC Name |
5-methyl-6-phenyl-2-sulfanylidene-1H-pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-7-9(8-5-3-2-4-6-8)12-11(15)13-10(7)14/h2-6H,1H3,(H2,12,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBCLHOWEVRVDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=S)NC1=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-6-phenyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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